molecular formula C24H19N3O6 B2675655 N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide CAS No. 888447-57-2

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2675655
CAS No.: 888447-57-2
M. Wt: 445.431
InChI Key: MSSKRERIUWJGKT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, a nitrobenzamido group, and an ethoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced through a nitration reaction, followed by amide formation. Nitration is usually carried out using concentrated nitric acid and sulfuric acid, while amide formation involves the reaction of the nitro compound with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via an etherification reaction, where an ethoxy group is attached to the phenyl ring using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and benzofuran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamido group, where nucleophiles can replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. The benzofuran core may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
  • N-(2-ethoxyphenyl)-3-(4-aminobenzamido)benzofuran-2-carboxamide
  • N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzothiophene-2-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is unique due to the combination of its ethoxyphenyl and nitrobenzamido groups, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-2-32-20-10-6-4-8-18(20)25-24(29)22-21(17-7-3-5-9-19(17)33-22)26-23(28)15-11-13-16(14-12-15)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSKRERIUWJGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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